molecular formula C12H15FN2O B14241859 (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one CAS No. 479677-40-2

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B14241859
CAS No.: 479677-40-2
M. Wt: 222.26 g/mol
InChI Key: VPMSDDDEHHOXTH-CPCISQLKSA-N
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Description

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound, followed by fluorination and alkylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinoxalines.

Scientific Research Applications

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and butan-2-yl group play crucial roles in binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, lacking the butan-2-yl and fluorine substituents.

    6-Fluoroquinoxaline: Similar structure but without the butan-2-yl group.

    3-Butylquinoxaline: Contains the butan-2-yl group but lacks the fluorine atom.

Uniqueness

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one is unique due to the combination of the butan-2-yl group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential for specific applications in drug development and material science.

Properties

CAS No.

479677-40-2

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C12H15FN2O/c1-3-7(2)11-12(16)15-9-5-4-8(13)6-10(9)14-11/h4-7,11,14H,3H2,1-2H3,(H,15,16)/t7-,11-/m0/s1

InChI Key

VPMSDDDEHHOXTH-CPCISQLKSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC2=C(N1)C=C(C=C2)F

Canonical SMILES

CCC(C)C1C(=O)NC2=C(N1)C=C(C=C2)F

Origin of Product

United States

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